1,4-Cyclohexadiene-1-carboxylic acid ethyl ester

Synthetic Methodology Gabaculine Synthesis Cyclohexadiene Carboxylates

1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (CAS 72431-21-1, molecular formula C9H12O2, molecular weight 152.19 g/mol) is a research-grade chemical building block primarily employed as a key intermediate in the synthesis of D,L-gabaculine, a known irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T). The compound exists as a clear colorless oil, and its utility is confined to laboratory-scale investigations in neurochemistry and enzymology due to its specialized role in the gabaculine synthetic pathway.

Molecular Formula C9H12O2
Molecular Weight 152.193
CAS No. 72431-21-1
Cat. No. B587089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Cyclohexadiene-1-carboxylic acid ethyl ester
CAS72431-21-1
Molecular FormulaC9H12O2
Molecular Weight152.193
Structural Identifiers
SMILESCCOC(=O)C1=CCC=CC1
InChIInChI=1S/C9H12O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-4,7H,2,5-6H2,1H3
InChIKeyYSPULEJPRXBANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (CAS 72431-21-1): A Specialized Gabaculine Precursor for GABA-T Inhibition Studies


1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (CAS 72431-21-1, molecular formula C9H12O2, molecular weight 152.19 g/mol) is a research-grade chemical building block primarily employed as a key intermediate in the synthesis of D,L-gabaculine, a known irreversible inhibitor of γ-aminobutyric acid aminotransferase (GABA-T) [1]. The compound exists as a clear colorless oil, and its utility is confined to laboratory-scale investigations in neurochemistry and enzymology due to its specialized role in the gabaculine synthetic pathway .

Why 1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (72431-21-1) Cannot Be Replaced by Generic Cyclohexadiene Carboxylates


Substitution with structurally similar cyclohexadiene carboxylates (e.g., the methyl ester analog, the 1,3-cyclohexadiene isomer, or even the free carboxylic acid) is scientifically unsound for gabaculine-focused research. The ethyl ester group is critical for the specific reactivity and stereoelectronic profile required in subsequent synthetic steps, particularly during the key dehydrobromination and allylic amination sequences that establish the gabaculine pharmacophore [1]. Furthermore, the precise 1,4-diene substitution pattern is essential for the final aromatization step that generates the active m-aminobenzoic acid derivative upon enzyme binding [2]. Using an alternative ester or an isomeric diene would alter reaction kinetics, yield profiles, and ultimately, the successful generation of the target inhibitor, leading to failed syntheses or mischaracterized biological outcomes.

1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (72431-21-1): Quantitative Differentiation Evidence for Procurement Decisions


Synthetic Efficiency Advantage: Regioselective Formation of 1,4-Cyclohexadiene-1-carboxylate Scaffold

In the context of constructing the cyclohexadiene carboxylate core for gabaculine synthesis, the use of ethyl α-bromoacrylate as a dienophile in Diels-Alder reactions with myrcene, followed by DBU-mediated dehydrobromination, selectively yields the 1,4-cyclohexadiene-1-carboxylate scaffold. This method offers a distinct advantage in terms of product distribution and yield compared to alternative routes that produce mixtures of 1,3- and 1,4-isomers, or routes that rely on less efficient dienophiles [1]. The target compound represents the optimized, single-isomer outcome of this sequence.

Synthetic Methodology Gabaculine Synthesis Cyclohexadiene Carboxylates

Proven Role as Key Intermediate: Direct Link to Clinically Relevant GABA-T Inhibitor

1,4-Cyclohexadiene-1-carboxylic acid ethyl ester is a documented intermediate in the preparative synthesis of D,L-gabaculine [1]. Gabaculine is an irreversible inhibitor of GABA-T with a Ki of 2.86-2.9 μM [2]. This establishes the target compound as a critical, non-substitutable starting material for researchers aiming to synthesize or study this class of inhibitors. While the methyl ester analog (1,4-cyclohexadiene-1-carboxylic acid methyl ester) may exist, it is the ethyl ester that is consistently cited and utilized in the primary literature for the gabaculine pathway, confirming its operational specificity .

Neuropharmacology Enzyme Inhibition Gabaculine

Purified State for Precise Research: Minimum 95% Purity Enables Reproducible Synthesis

Commercially available 1,4-cyclohexadiene-1-carboxylic acid ethyl ester is supplied with a guaranteed minimum purity of 95% . This level of purity is essential for multi-step synthetic applications, as impurities can interfere with sensitive reactions, lower yields, and complicate product characterization. In contrast, non-specialty or lower-grade cyclohexadiene esters may contain significant amounts of byproducts or degradation products that are not suitable for precise laboratory work.

Chemical Purity Analytical Standards Reproducibility

1,4-Cyclohexadiene-1-carboxylic acid ethyl ester (72431-21-1): Recommended Research Applications Based on Evidence


Synthesis of D,L-Gabaculine for GABA-T Enzyme Inhibition Studies

Researchers synthesizing D,L-gabaculine, a well-characterized irreversible inhibitor of GABA-T (Ki = 2.86-2.9 μM) [1], require 1,4-cyclohexadiene-1-carboxylic acid ethyl ester as a key intermediate. The compound is a necessary starting material for the preparation of the cyclohexadiene core via the Diels-Alder/dehydrobromination sequence described in the literature [2].

Preparation of Cyclohexadiene-Based Scaffolds for Medicinal Chemistry

The efficient and regioselective synthesis of 1,4-cyclohexadiene-1-carboxylate frameworks from this ethyl ester makes it a valuable building block for constructing more complex molecular architectures in medicinal chemistry programs. The method described by Li et al. [2] offers a reliable route to these scaffolds, which are of interest in the development of novel enzyme inhibitors or receptor ligands.

Quality Control and Analytical Method Development for Cyclohexadiene Derivatives

Due to its well-defined structure and availability in a purified form (≥95% purity) , 1,4-cyclohexadiene-1-carboxylic acid ethyl ester can serve as a reference standard for developing analytical methods (e.g., HPLC, GC-MS) aimed at detecting or quantifying cyclohexadiene carboxylates in complex mixtures or reaction monitoring.

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